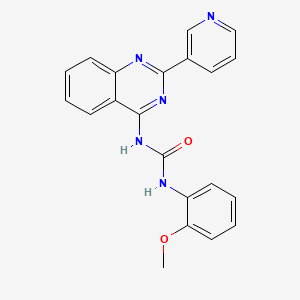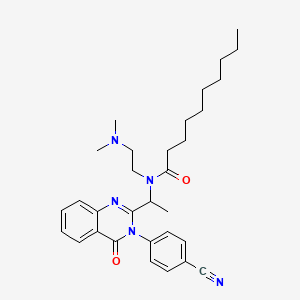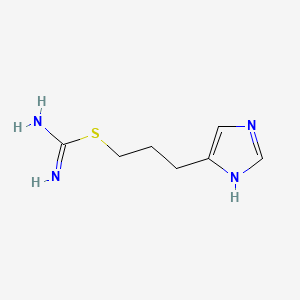
6-甲氧基-4-吗啉代-2H-色烯-2-酮
描述
Molecular Structure Analysis
The molecular structure of “6-methoxy-4-morpholino-2H-chromen-2-one” involves a chromen-2-one core structure with a methoxy group at the 6th position and a morpholino group at the 4th position . The exact 3D structure would require computational chemistry techniques for accurate determination.科学研究应用
癌症影像:Gao 等人(2012)合成了碳 11 标记的色烯-4-酮衍生物,包括 6-甲氧基-4-吗啉代-2H-色烯-2-酮的变体,作为成像 DNA 依赖性蛋白激酶 (DNA-PK) 的潜在 PET 示踪剂在癌症中。这项研究证明了该化合物在开发癌症诊断成像工具中的效用 (Gao、Wang、Miller 和 Zheng,2012)。
化学合成:Ukhin 等人(1996)的工作涉及 2H-色烯结构的形成,包括 3-甲氧基羰基-2-吗啉代-6-硝基-2H-色烯的合成。这项研究为有机化学领域做出了贡献,特别是在复杂色烯衍生物的合成方面 (Ukhin、Orlova、Shishkin 和 Struchkov,1996)。
神经保护作用:Sameem 等人(2017)对带有吗啉代/苯基哌嗪部分的新型吡喃并[3,2-c]色烯衍生物的研究,包括 6-甲氧基-4-吗啉代-2H-色烯-2-酮的衍生物,显示出对 PC12 细胞中 H2O2 诱导的氧化应激具有显著的神经保护作用。这突出了这些化合物在神经退行性疾病中的潜在治疗应用 (Sameem、Saeedi、Mahdavi、Nadri、Moghadam、Edraki、Khan 和 Amini,2017)。
缺氧细胞的荧光探针:Feng 等人(2016)使用 6-甲氧基-4-吗啉代-2H-色烯-2-酮的衍生物开发了一种荧光探针,用于选择性检测缺氧细胞。该探针在生物医学研究中具有潜在应用,用于成像与疾病相关的缺氧 (Feng、Wang、Chen、Wang、Wang、Li、Li、Zhou 和 Zhang,2016)。
DNA-PK 抑制剂合成:Aristegui 等人(2006)的一项研究重点是合成 2-吗啉-4-基-4-氧代-4H-色烯-8-基三氟甲磺酸酯,这是 DNA 依赖性蛋白激酶抑制剂的前体。这项研究提供了对开发靶向 DNA-PK 的潜在治疗剂的见解,DNA-PK 是 DNA 修复途径中的关键酶 (Aristegui、Desage El-Murr、Golding、Griffin 和 Hardcastle,2006)。
属性
IUPAC Name |
6-methoxy-4-morpholin-4-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWCBYLFYRZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-4-morpholino-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)
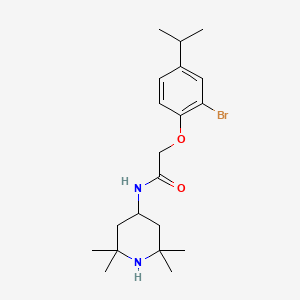
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)
![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)
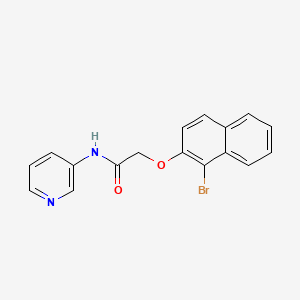
![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)
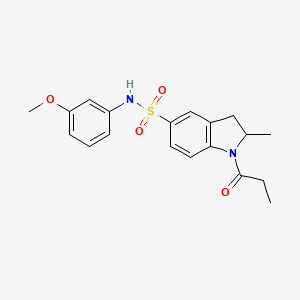
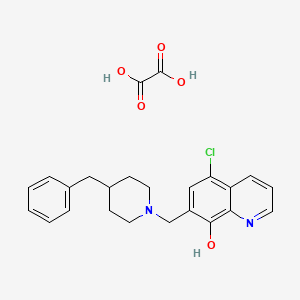
![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)
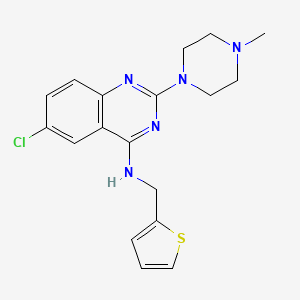
![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)
